molecular formula C14H18BN3O2 B13628465 5-(1H-pyrazol-1-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

5-(1H-pyrazol-1-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B13628465
M. Wt: 271.12 g/mol
InChI Key: MSKFKSQFOFEATD-UHFFFAOYSA-N
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Description

5-(1H-pyrazol-1-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: is a heterocyclic compound that contains both pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-pyrazol-1-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the coupling of a pyrazole derivative with a boronic ester. One common method is the Suzuki-Miyaura cross-coupling reaction, which is performed under palladium catalysis. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale synthesis of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: Both the pyrazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring may yield pyrazole oxides, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(1H-pyrazol-1-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound can be used as a ligand in coordination chemistry to study metal-ligand interactions. It may also serve as a probe in biochemical assays to investigate enzyme activities and protein functions.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and catalysts. Its ability to undergo various chemical transformations makes it a versatile intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(1H-pyrazol-1-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activities. The compound’s boron-containing moiety can form reversible covalent bonds with biomolecules, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1H-pyrazol-1-yl)-2-bromopyridine
  • 5-(1H-pyrazol-1-yl)-2-chloropyridine
  • 5-(1H-pyrazol-1-yl)-2-fluoropyridine

Uniqueness

Compared to its analogs, 5-(1H-pyrazol-1-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the presence of the tetramethyl-1,3,2-dioxaborolan-2-yl group. This boron-containing moiety imparts distinct chemical reactivity and stability, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H18BN3O2

Molecular Weight

271.12 g/mol

IUPAC Name

5-pyrazol-1-yl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)12-7-6-11(10-16-12)18-9-5-8-17-18/h5-10H,1-4H3

InChI Key

MSKFKSQFOFEATD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)N3C=CC=N3

Origin of Product

United States

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